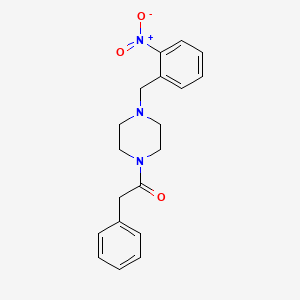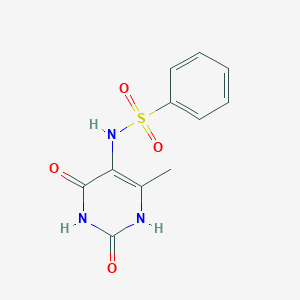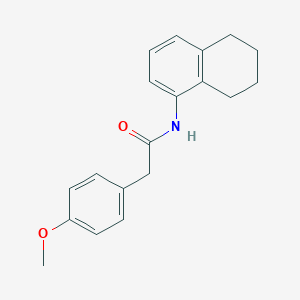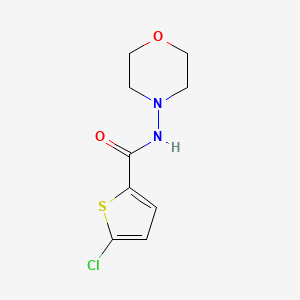![molecular formula C20H24N2O2 B5861390 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the viral protease NS2B-NS3, which is essential for the replication of the Zika virus.
Biochemical and Physiological Effects:
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that it has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have good solubility in water and other solvents, which makes it easy to work with in lab experiments. However, one limitation of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in different types of cancer. Another area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-viral agent. Additional studies are needed to determine the efficacy of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide against other viruses and to optimize its therapeutic potential. Finally, further studies are needed to better understand the mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide and to identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-(1-piperidinyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and the resulting product is purified by column chromatography. The yield of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide obtained from this method is typically around 60-70%.
Applications De Recherche Scientifique
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has shown promise as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of the Zika virus.
Propriétés
IUPAC Name |
3-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-8-6-7-16(15-19)20(23)21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYSCPPSBINQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)
![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)


![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

